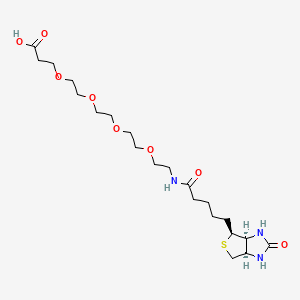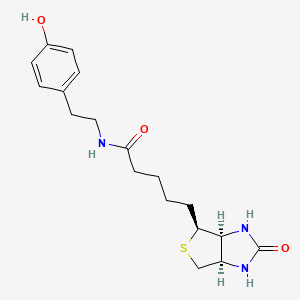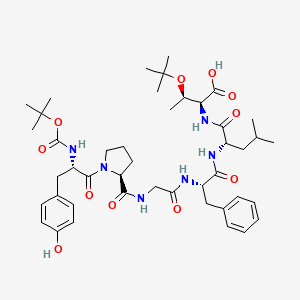
Boc-ypgflt(O-tbu)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-ypgflt(O-tbu) is a highly delta-receptor-selective opioid antagonist.
Wissenschaftliche Forschungsanwendungen
Automated Solid-Phase Peptide Synthesis
One of the key applications of Boc-ypgflt(O-tbu) lies in the domain of peptide synthesis. Reid and Simpson (1992) highlighted the use of 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a coupling reagent for tert-butyloxycarbonyl (Boc) amino acids in automated solid-phase peptide synthesis. This approach was found to be more efficient than the existing dicyclohexyl-carbodiimide (DCC)-mediated procedure, particularly in terms of coupling efficiencies and overall cycle times (Reid & Simpson, 1992).
Photocatalysis Enhancement
The application of Boc-ypgflt(O-tbu) extends to photocatalysis. In a study on (BiO)2CO3-based photocatalysts, Ni et al. (2016) explored the modification strategies for enhancing visible light-driven photocatalytic performance. This includes strategies such as nonmetal doping and the formation of oxygen vacancies, which are crucial for improving photocatalytic activities in various fields like healthcare and environmental applications (Ni et al., 2016).
Thin Film Nanostructures
Messerschmidt et al. (2009) investigated the preparation of thin nanostructured block copolymer films using partly tert-butoxycarbonyl (BOC)- and tert-butyl (TBU)-protected block copolymers. Their research focused on the impact of film preparation techniques and the solvent on film morphology, demonstrating the versatility of BOC-protected compounds in developing nanostructured materials for potential applications in biotechnology and materials science (Messerschmidt et al., 2009).
Creation of Oxygen Vacancies
Yu et al. (2018) reported the development of oxygen vacancy concentration-tunable Bi2O2CO3 (BOC) for enhancing photocatalytic redox performance. The introduction of oxygen vacancies played a triple-functional role, facilitating better charge carrier density, charge separation, and interfacial charge transfer. This advancement is significant for solar-energy-conversion applications and underscores the multifaceted utility of BOC in photocatalysis (Yu et al., 2018).
Eigenschaften
CAS-Nummer |
179124-36-8 |
|---|---|
Produktname |
Boc-ypgflt(O-tbu) |
Molekularformel |
C44H64N6O11 |
Molekulargewicht |
853 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C44H64N6O11/c1-26(2)22-31(38(54)49-36(41(57)58)27(3)60-43(4,5)6)47-37(53)32(23-28-14-11-10-12-15-28)46-35(52)25-45-39(55)34-16-13-21-50(34)40(56)33(48-42(59)61-44(7,8)9)24-29-17-19-30(51)20-18-29/h10-12,14-15,17-20,26-27,31-34,36,51H,13,16,21-25H2,1-9H3,(H,45,55)(H,46,52)(H,47,53)(H,48,59)(H,49,54)(H,57,58)/t27-,31+,32+,33+,34+,36+/m1/s1 |
InChI-Schlüssel |
MHVNVVCCPNGHGH-NYFFDOGYSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)OC(C)(C)C |
SMILES |
CC(C)CC(C(=O)NC(C(C)OC(C)(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)OC(C)(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
179124-36-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
YPGFLX |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Boc-Tyr-Pro-Gly-Phe-Leu-Thr(O-t-Bu) Boc-YPGFLT(O-tBu) tert-butyloxycarbonyl-tyrosyl-prolyl-glycyl-phenylalanyl-leucyl-(O-tert-butyl)threonine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



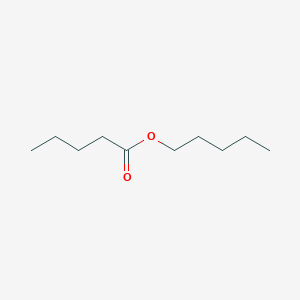
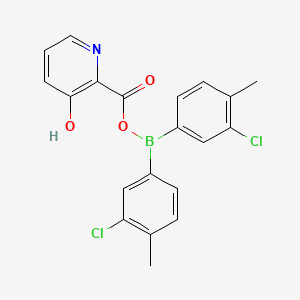
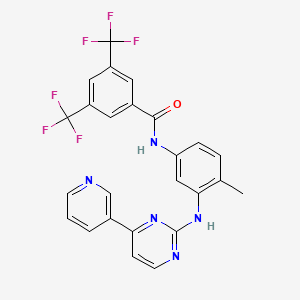
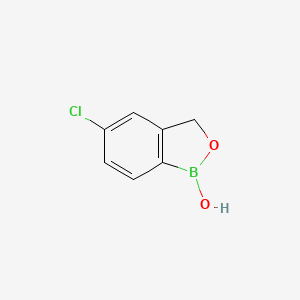
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)
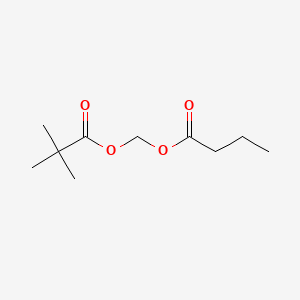
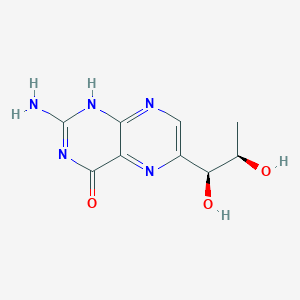
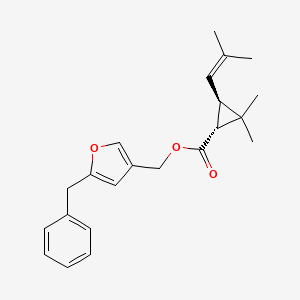
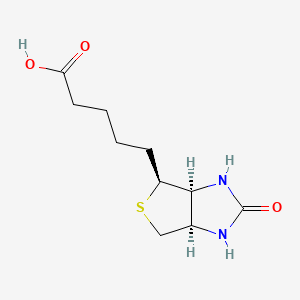
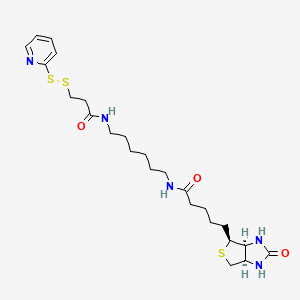
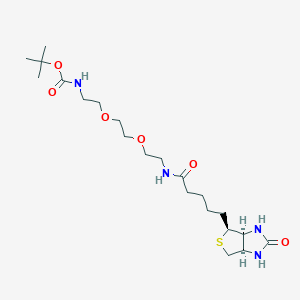
![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)
